REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Br:9])[C:3]=1[NH2:4].ClC(Cl)C.CO[CH:16]1[CH2:20][CH2:19][CH:18](OC)O1>C(O)(=O)C>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Br:9])[C:3]=1[N:4]1[CH:16]=[CH:20][CH:19]=[CH:18]1
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Name
|
|
Quantity
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8.63 g
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Type
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reactant
|
Smiles
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BrC1=C(N)C(=CC=C1)Br
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Name
|
|
Quantity
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35 mL
|
Type
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reactant
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
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COC1OC(CC1)OC
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Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
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solid
|
Quantity
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8.72 g
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A reflux condenser was fitted to the flask
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Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
An aliquot was removed
|
Type
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ADDITION
|
Details
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The mixture was diluted with CH2Cl2
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Type
|
WASH
|
Details
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rinsed with H2O
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Type
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WASH
|
Details
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rinsed with saturated aqueous K2CO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
|
Type
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FILTRATION
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Details
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filtered through a pad of SiO2 with CH2Cl2 as eluent
|
Type
|
CUSTOM
|
Details
|
under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to remove the excess 2,5-dimethoxytetrahydrofuran
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=CC=C1)Br)N1C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |